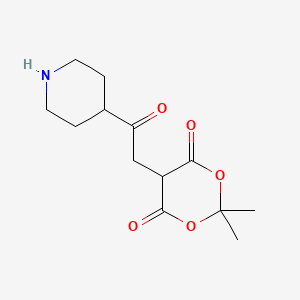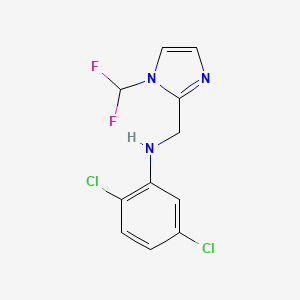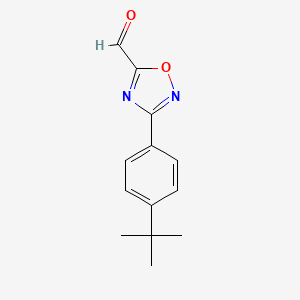![molecular formula C11H13BrOZn B14893486 4-[(3-Butenyloxy)methyl]phenylZinc bromide](/img/structure/B14893486.png)
4-[(3-Butenyloxy)methyl]phenylZinc bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(3-butenyloxy)methyl]phenylzinc bromide, 0.25 M in tetrahydrofuran (THF) is an organozinc compound used in various chemical reactions. This compound is known for its reactivity and utility in organic synthesis, particularly in cross-coupling reactions.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of 4-[(3-butenyloxy)methyl]phenylzinc bromide typically involves the reaction of 4-[(3-butenyloxy)methyl]bromobenzene with zinc in the presence of a suitable solvent like THF. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The resulting organozinc compound is then stabilized in a 0.25 M solution in THF .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
4-[(3-butenyloxy)methyl]phenylzinc bromide undergoes various types of reactions, including:
Cross-coupling reactions: It is commonly used in Suzuki-Miyaura and Negishi coupling reactions.
Substitution reactions: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Palladium catalysts: Often used in cross-coupling reactions.
Base: Such as potassium carbonate or sodium hydroxide, to facilitate the reaction.
Solvents: THF is commonly used due to its ability to stabilize the organozinc compound.
Major Products
The major products formed from these reactions depend on the specific reactants used. In cross-coupling reactions, the product is typically a biaryl compound or a substituted alkene .
科学的研究の応用
4-[(3-butenyloxy)methyl]phenylzinc bromide has several applications in scientific research:
Organic synthesis: Used to form carbon-carbon bonds in complex organic molecules.
Medicinal chemistry: Employed in the synthesis of pharmaceutical intermediates.
Material science: Utilized in the preparation of polymers and advanced materials.
作用機序
The compound exerts its effects primarily through its role as a nucleophile in cross-coupling reactions. The zinc atom facilitates the transfer of the phenyl group to the palladium catalyst, which then couples with the electrophilic partner. This process involves oxidative addition, transmetalation, and reductive elimination steps .
類似化合物との比較
Similar Compounds
- Phenylzinc bromide
- 4-[(4-Morpholino)methyl]phenylzinc iodide
- 4-Ethoxy-4-oxobutylzinc bromide
Uniqueness
4-[(3-butenyloxy)methyl]phenylzinc bromide is unique due to its butenyloxy substituent, which provides additional reactivity and versatility in synthetic applications compared to simpler organozinc compounds .
特性
分子式 |
C11H13BrOZn |
|---|---|
分子量 |
306.5 g/mol |
IUPAC名 |
bromozinc(1+);but-3-enoxymethylbenzene |
InChI |
InChI=1S/C11H13O.BrH.Zn/c1-2-3-9-12-10-11-7-5-4-6-8-11;;/h2,5-8H,1,3,9-10H2;1H;/q-1;;+2/p-1 |
InChIキー |
PBWHIOGTVYAMHL-UHFFFAOYSA-M |
正規SMILES |
C=CCCOCC1=CC=[C-]C=C1.[Zn+]Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


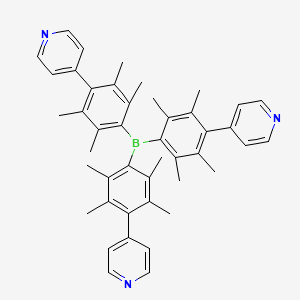
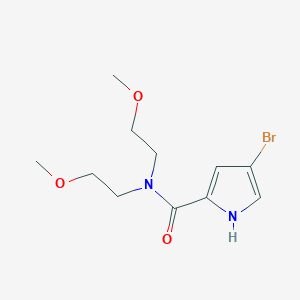
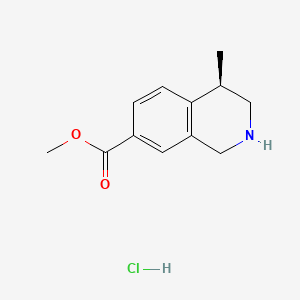
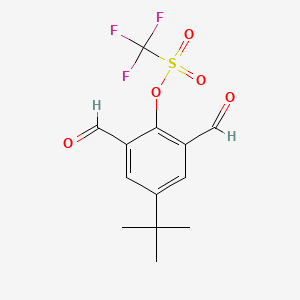
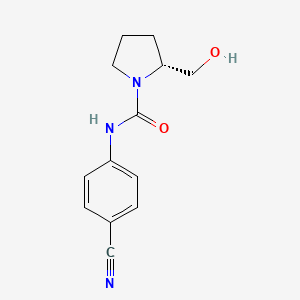
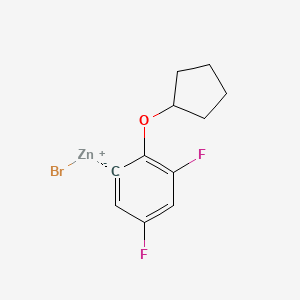
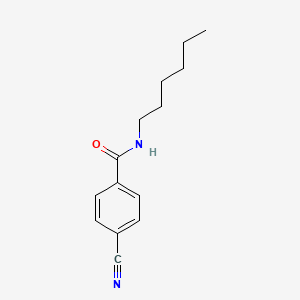

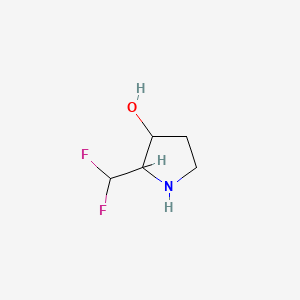
![2,2-Difluoro-2-(1,4-dioxaspiro[4.5]decan-8-yl)ethan-1-amine](/img/structure/B14893460.png)

